2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl-

Description

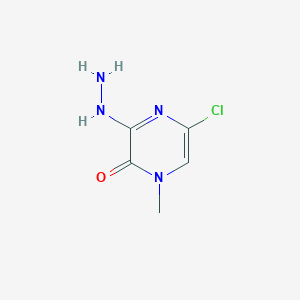

2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl-, a trisubstituted pyrazinone derivative, features a heterocyclic core with substitutions at positions 1, 3, and 5. The 1-methyl group replaces the hydrogen at the N-1 position, while the 3-hydrazinyl and 5-chloro substituents occupy the C-3 and C-5 positions, respectively. This compound is structurally distinct from common pyrazinones, which typically bear alkyl or aryl groups at positions 3, 5, and 6 (e.g., hyalanones A–C, which are 3,5,6-trisubstituted derivatives) . Its molecular formula, $ \text{C}6\text{H}7\text{ClN}_4\text{O} $, reflects a moderate degree of unsaturation, consistent with the aromatic pyrazinone ring.

Properties

Molecular Formula |

C5H7ClN4O |

|---|---|

Molecular Weight |

174.59 g/mol |

IUPAC Name |

5-chloro-3-hydrazinyl-1-methylpyrazin-2-one |

InChI |

InChI=1S/C5H7ClN4O/c1-10-2-3(6)8-4(9-7)5(10)11/h2H,7H2,1H3,(H,8,9) |

InChI Key |

DUYLQWAXKYBIAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C(C1=O)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- typically involves the following steps:

Formation of the Pyrazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Hydrazinyl Substitution: The hydrazinyl group can be introduced through the reaction of the chlorinated pyrazinone with hydrazine or its derivatives.

Methylation: The methyl group can be added using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions could lead to the formation of amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrazinones, while substitution could produce a variety of functionalized pyrazinones.

Scientific Research Applications

Biological Activities

2(1H)-Pyrazinone derivatives have been studied for their potential pharmacological effects, including:

- Anticancer Activity : Some derivatives have shown selective inhibition of cancer-related kinases, making them potential candidates for cancer therapy. For example, compounds derived from pyrazinones have been tested for their ability to inhibit c-Met kinases, which are involved in tumor growth and metastasis .

- Antiviral Properties : Research indicates that certain pyrazinone derivatives exhibit antiviral activity against viruses related to HIV. This is particularly significant in the context of developing new antiviral agents .

Applications in Medicinal Chemistry

The unique structure of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl allows it to be utilized in several medicinal chemistry applications:

- Drug Development : Its ability to act as a scaffold for drug design has led to the synthesis of various bioactive compounds. The modifications at different positions on the pyrazinone ring can yield compounds with improved efficacy and selectivity against specific targets .

- Biological Assays : Pyrazinones are often used in biological assays to evaluate their interaction with biological targets. The structure-activity relationship (SAR) studies help in understanding how modifications affect biological activity .

Material Science Applications

Beyond medicinal chemistry, 2(1H)-Pyrazinone derivatives are also explored in material science:

- Organic Electronics : The electronic properties of pyrazinones make them suitable candidates for applications in organic semiconductors and photovoltaic devices. Their ability to form stable films can be advantageous in developing efficient electronic materials .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrazinone derivatives on different cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into targeted cancer therapies .

Case Study 2: Antiviral Activity

In another study, researchers synthesized several pyrazinone derivatives and evaluated their antiviral activity against HIV-related viruses. The findings demonstrated moderate activity against viral replication, highlighting the potential of these compounds as antiviral agents .

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Position 1: The 1-methyl group distinguishes this compound from analogues like 3,6-diisobutyl-2(1H)-pyrazinone (CAS 5021-35-2), which lacks substitution at N-1.

- Position 3: The hydrazinyl group (-NH-NH$_2$) contrasts with alkyl (e.g., isobutyl in 3,6-diisobutyl-2(1H)-pyrazinone) or aryl substituents. Hydrazinyl’s nucleophilicity and capacity for hydrogen bonding may enhance interactions with biological targets compared to hydrophobic alkyl chains .

- Position 5: The 5-chloro group is shared with fungicidal pyrazinones like 3,5-dichloro-2(1H)-pyrazinone, where chlorine enhances electrophilicity for cross-coupling reactions. However, unlike 5-(4-nitrophenyl)-2(1H)-pyrazinones, which bear aromatic substituents, the chloro group here offers simpler derivatization pathways .

Structural and Spectroscopic Comparisons

Biological Activity

2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazinone family, characterized by a pyrazine ring fused with a hydrazine group. Its molecular formula is , and it exhibits notable reactivity due to the presence of the hydrazine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇ClN₄O |

| Molecular Weight | 188.6 g/mol |

| Melting Point | 137-138 °C |

| Density | 1.63 g/cm³ (predicted) |

The biological activity of 2(1H)-Pyrazinone, 5-chloro-3-hydrazinyl-1-methyl- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, particularly those related to cancer and neurodegenerative diseases.

- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes, which is crucial for their anticancer activity .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant anticancer properties. A study indicated that certain pyrazine derivatives can inhibit cancer cell proliferation through enzyme inhibition and apoptosis induction. For instance, compounds similar to 2(1H)-Pyrazinone have shown efficacy against various cancer cell lines by targeting metabolic pathways essential for tumor growth .

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, compounds with a similar structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE). The inhibition of AChE leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. Studies suggest that derivatives of 2(1H)-Pyrazinone could serve as potential AChE inhibitors, thus offering neuroprotective effects .

Study on AChE Inhibition

A recent study synthesized several derivatives based on the pyrazine core and evaluated their AChE inhibitory activity. Among these, one derivative demonstrated an IC50 value of 58 nM, indicating potent inhibition compared to standard drugs used for Alzheimer's treatment. This suggests that modifications to the hydrazine group can enhance biological activity significantly .

Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of similar compounds using DPPH and ABTS assays. Results indicated that certain derivatives exhibited strong radical scavenging activity, which is crucial for developing therapeutics aimed at oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.